Cas no 75590-15-7 (H-D-Val-Leu-Lys-chloromethylketone trifluoroacetate salt)

H-D-Val-Leu-Lys-chloromethylketone trifluoroacetate salt is a synthetic peptide chloromethylketone inhibitor, primarily used in biochemical research to study protease activity. Its structure features a chloromethylketone moiety, which irreversibly binds to the active site of serine or cysteine proteases, making it a valuable tool for enzyme inhibition studies. The trifluoroacetate salt form enhances solubility in aqueous and organic solvents, facilitating experimental applications. This compound is particularly useful in elucidating protease mechanisms and designing targeted inhibitors. Its high purity and specificity ensure reliable performance in kinetic assays and structural studies. Proper handling is required due to its reactive nature.
H-D-Val-Leu-Lys-chloromethylketone trifluoroacetate salt structure
75590-15-7 structure
Product Name:H-D-Val-Leu-Lys-chloromethylketone trifluoroacetate salt
CAS No:75590-15-7
MF:C18H36Cl2N4O3
MW:427.409442901611
CID:559045
PubChem ID:102601271
Update Time:2025-05-23

H-D-Val-Leu-Lys-chloromethylketone trifluoroacetate salt Chemical and Physical Properties

Names and Identifiers

    • L-Leucinamide,D-valyl-N-[(1S)-5-amino-1-(2-chloroacetyl)pentyl]-
    • DVAL-LEU-LYS-CMK
    • H-D-Val-Leu-Lys-chloromethylketone
    • H-D-VAL-LEU-LYS-CHLOROMETHYLKETONE . HCL
    • D-VAL-LEU-LYS-CHLOROMETHYL KETONE
    • D-VAL-LEU-LYS-CMK
    • H-D-VAL-LEU-LYS-CHLOROMETHYLKETONE TRIFLUOROACETATE SALT
    • H-D-VAL-LEU-LYS-CMK HCL
    • H-D-Val-Leu-Lys-Cmk-HCl
    • 75590-15-7
    • (S)-N-((S)-7-amino-1-chloro-2-oxoheptan-3-yl)-2-((R)-2-amino-3-methylbutanamido)-4-methylpentanamide hydrochloride
    • H-D-Val-Leu-Lys-chloromethylketone trifluoroacetate salt
    • Inchi: 1S/C18H35ClN4O3.ClH/c1-11(2)9-14(23-18(26)16(21)12(3)4)17(25)22-13(15(24)10-19)7-5-6-8-20;/h11-14,16H,5-10,20-21H2,1-4H3,(H,22,25)(H,23,26);1H/t13-,14-,16+;/m0./s1
    • InChI Key: MLRAOFPMGDWEGF-ZPQOTBKHSA-N
    • SMILES: ClCC([C@H](CCCCN)NC([C@H](CC(C)C)NC([C@@H](C(C)C)N)=O)=O)=O.Cl

Computed Properties

  • Exact Mass: 426.21600
  • Monoisotopic Mass: 426.2164464g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 15
  • Complexity: 458
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 127Ų

Experimental Properties

  • PSA: 127.31000
  • LogP: 3.90670

H-D-Val-Leu-Lys-chloromethylketone trifluoroacetate salt Security Information

H-D-Val-Leu-Lys-chloromethylketone trifluoroacetate salt Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
H218120-2.5mg
H-D-Val-Leu-Lys-chloromethylketone trifluoroacetate salt
75590-15-7
2.5mg
$ 475.00 2022-06-04
TRC
H218120-5mg
H-D-Val-Leu-Lys-chloromethylketone trifluoroacetate salt
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$ 945.00 2022-06-04
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H218120-10mg
H-D-Val-Leu-Lys-chloromethylketone trifluoroacetate salt
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Additional information on H-D-Val-Leu-Lys-chloromethylketone trifluoroacetate salt

Introduction to H-D-Val-Leu-Lys-chloromethylketone trifluoroacetate salt (CAS No. 75590-15-7) in Modern Chemical Biology

The compound H-D-Val-Leu-Lys-chloromethylketone trifluoroacetate salt, identified by the CAS number 75590-15-7, represents a sophisticated molecule with significant applications in the field of chemical biology and pharmaceutical research. This trifluoroacetate salt derivative of a chloromethylketone-containing peptide is particularly noteworthy for its role as a synthetic intermediate and a tool compound in the development of bioactive molecules.

Chloromethylketones are well-documented reagents in organic synthesis, serving as versatile building blocks for constructing more complex molecules. The incorporation of a chloromethyl group into a peptide sequence, such as H-D-Val-Leu-Lys, enhances the reactivity of the molecule, making it useful for cross-linking experiments and the synthesis of enzyme inhibitors. The trifluoroacetate salt form improves solubility and stability, facilitating its use in both laboratory-scale reactions and industrial processes.

In recent years, advancements in computational chemistry and molecular modeling have enabled researchers to design peptides with enhanced specificity and potency. The sequence H-D-Val-Leu-Lys is particularly interesting because it mimics natural motifs found in bioactive peptides, such as those involved in cell signaling and immune responses. By leveraging this motif, scientists have developed novel compounds that exhibit promising activity against various biological targets.

One of the most compelling applications of H-D-Val-Leu-Lys-chloromethylketone trifluoroacetate salt is in the development of protease inhibitors. Proteases are enzymes that play critical roles in numerous physiological processes, including inflammation, blood clotting, and viral replication. Inhibiting these enzymes has therapeutic potential for treating diseases such as cancer, HIV/AIDS, and autoimmune disorders. The chloromethyl group in this compound allows for covalent bonding with protease active sites, leading to the development of highly selective inhibitors.

Recent studies have highlighted the utility of this compound in drug discovery efforts targeting serine proteases. For instance, researchers have demonstrated that derivatives of H-D-Val-Leu-Lys-chloromethylketone trifluoroacetate salt can effectively inhibit matrix metalloproteinases (MMPs), which are overexpressed in conditions like rheumatoid arthritis and cancer metastasis. The trifluoroacetate moiety further enhances the pharmacokinetic properties of these inhibitors, improving their bioavailability and duration of action.

The synthesis of H-D-Val-Leu-Lys-chloromethylketone trifluoroacetate salt involves multi-step organic reactions, including peptide coupling, protection-deprotection strategies, and salt formation. The use of advanced synthetic techniques such as solid-phase peptide synthesis (SPPS) has streamlined the process, making it more efficient and scalable. These advancements have enabled the production of large quantities of high-purity material, which is essential for both academic research and industrial applications.

From a computational perspective, the structural properties of H-D-Val-Leu-Lys-chloromethylketone trifluoroacetate salt have been extensively studied using molecular dynamics simulations and quantum mechanical calculations. These studies have provided insights into its conformational dynamics and interactions with biological targets. For example, docking studies have revealed that this compound can bind to protease active sites with high affinity, suggesting its potential as a lead compound for drug development.

The role of fluorine atoms in pharmaceuticals cannot be overstated. The presence of a trifluoroacetate group enhances the metabolic stability and lipophilicity of bioactive molecules. This has been particularly beneficial in developing drugs that require prolonged circulation times or improved membrane permeability. In the case of H-D-Val-Leu-Lys-chloromethylketone trifluoroacetate salt, the trifluoroacetate moiety contributes to its overall pharmacological profile, making it an attractive candidate for further optimization.

In conclusion, H-D-Val-Leu-Lys-chloromethylketone trifluoroacetate salt (CAS No. 75590-15-7) is a versatile compound with significant implications in chemical biology and pharmaceutical research. Its unique structure and reactivity make it valuable for developing enzyme inhibitors, protease blockers, and other bioactive molecules. With ongoing advancements in synthetic chemistry and computational biology, this compound is poised to play an even greater role in future drug discovery efforts.

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